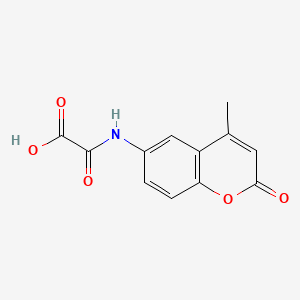

Acetic acid, ((4-methyl-2-oxo-2H-1-benzopyran-6-yl)amino)oxo-

Description

The compound Acetic acid, ((4-methyl-2-oxo-2H-1-benzopyran-6-yl)amino)oxo- features a 2H-1-benzopyran (coumarin) core substituted with a methyl group at position 4, an oxo group at position 2, and an amino-oxo-acetic acid moiety at position 4. The oxo group at position 2 and the amino-oxo-acetic acid side chain suggest roles in hydrogen bonding and electrophilic interactions, making it relevant for pharmaceutical or agrochemical applications .

Propriétés

Numéro CAS |

75919-69-6 |

|---|---|

Formule moléculaire |

C12H9NO5 |

Poids moléculaire |

247.20 g/mol |

Nom IUPAC |

2-[(4-methyl-2-oxochromen-6-yl)amino]-2-oxoacetic acid |

InChI |

InChI=1S/C12H9NO5/c1-6-4-10(14)18-9-3-2-7(5-8(6)9)13-11(15)12(16)17/h2-5H,1H3,(H,13,15)(H,16,17) |

Clé InChI |

XPKFKLSUAKCMOS-UHFFFAOYSA-N |

SMILES |

CC1=CC(=O)OC2=C1C=C(C=C2)NC(=O)C(=O)O |

SMILES canonique |

CC1=CC(=O)OC2=C1C=C(C=C2)NC(=O)C(=O)O |

Apparence |

Solid powder |

Autres numéros CAS |

75919-69-6 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO, not in water |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

CGP 13143 CGP-13143 N-(4-methyl-7-coumarinyl)oxalic acid amide |

Origine du produit |

United States |

Méthodes De Préparation

Aldol Condensation Mechanism

The aldol reaction between o-hydroxyacetophenone and a methyl ketone generates a β-keto-enol intermediate, which cyclizes to form the coumarin ring. Triethylamine or potassium carbonate facilitates deprotonation, enhancing nucleophilic attack on the carbonyl carbon. Solvents such as dichloromethane or DMF are preferred for their polarity and ability to stabilize intermediates.

Functional Group Protection

To prevent undesired side reactions during subsequent steps, the phenolic hydroxyl group is often protected. For instance, p-fluorobenzyl chloride in the presence of potassium carbonate selectively protects the hydroxyl group, forming a stable ether derivative. This step ensures regioselectivity during later functionalization at the 6-position.

Introduction of the Amino Group at the 6-Position

Amination at the 6-position is achieved via nitration-reduction or Mannich reactions. The Mannich approach, detailed in patent EP0373668A2, offers a streamlined pathway by utilizing Mannich bases as intermediates.

Nitration-Reduction Strategy

- Nitration : Treating 4-methylcoumarin with nitric acid introduces a nitro group at the 6-position. The electrophilic substitution is directed by the electron-donating methyl group and the carbonyl oxygen.

- Reduction : Catalytic hydrogenation (e.g., Pd/C under H₂ at 60 psi) reduces the nitro group to an amine. Optimal conditions include alkaline media (pH 10–12) and temperatures of 70–80°C.

Mannich Reaction Pathway

Mannich bases, such as 6-[(N,N-dimethylamino)methyl]-4-methylcoumarin, are synthesized by reacting 4-methylcoumarin with formaldehyde and dimethylamine. Subsequent hydrogenolytic cleavage of the Mannich base under alkaline conditions (3N KOH) yields the 6-aminocoumarin derivative. This method avoids harsh nitration conditions and improves regioselectivity.

Formation of the Amino-Oxo-Acetic Acid Moiety

The amino group at the 6-position undergoes acetylation with glyoxylic acid derivatives to install the oxo-acetic acid group.

Schiff Base Formation and Reduction

- Schiff Base Intermediate : Reacting 6-aminocoumarin with glyoxylic acid forms a Schiff base. Sodium triacetoxyborohydride selectively reduces the imine bond under acidic conditions, yielding the secondary amine.

- Oxidation to Oxo-Acetic Acid : Mild oxidation with Jones reagent (CrO₃/H₂SO₄) converts the secondary alcohol to a ketone, followed by hydrolysis of protective groups to reveal the acetic acid functionality.

Direct Acylation with Chloroacetyl Chloride

Treating 6-aminocoumarin with chloroacetyl chloride in anhydrous dichloromethane introduces the acetyl group. Subsequent hydrolysis with aqueous NaOH converts the chloride to the carboxylic acid.

Optimization of Reaction Conditions

Solvent and Catalyst Selection

Temperature and pH Control

- Amination : Hydrogenation at 70–80°C ensures complete reduction without decomposing sensitive groups.

- Acid Hydrolysis : Maintaining pH >12 during hydrolysis prevents premature protonation of the amine.

Challenges and Mitigation Strategies

Regioselectivity in Amination

Competing substitution at the 5- or 7-positions is minimized using bulky reagents (e.g., p-fluorobenzyl chloride) to sterically hinder undesired sites.

Oxidative Degradation

The oxo-acetic acid moiety is prone to decarboxylation under acidic conditions. Neutral pH during hydrolysis and inert atmospheres (N₂) mitigate this issue.

Analyse Des Réactions Chimiques

Applications de recherche scientifique

CGP-13143 a un large éventail d'applications de recherche scientifique. En chimie, il est utilisé comme réactif dans diverses réactions de synthèse. En biologie, il est étudié pour ses effets potentiels sur les processus cellulaires et les voies de signalisation. En médecine, CGP-13143 est étudié pour ses applications thérapeutiques potentielles, y compris son rôle dans la régulation de l'homéostasie du facteur de croissance analogue à l'insuline 1 et l'amélioration des effets neuroprotecteurs. Dans l'industrie, CGP-13143 est utilisé dans le développement de nouveaux matériaux et produits chimiques.

Mécanisme d'action

Le mécanisme d'action de CGP-13143 implique son interaction avec des cibles moléculaires et des voies spécifiques. Il est connu pour réguler l'homéostasie du facteur de croissance analogue à l'insuline 1, qui joue un rôle crucial dans divers processus physiologiques. CGP-13143 améliore les effets neuroprotecteurs et améliore la fonction neurotrophique dans les maladies du système nerveux central. Les cibles moléculaires exactes et les voies impliquées dans ces effets sont encore à l'étude, mais on pense qu'elles comprennent des interactions avec des récepteurs spécifiques et des molécules de signalisation.

Applications De Recherche Scientifique

Medicinal Chemistry

Antioxidant Activity

Research indicates that compounds derived from benzopyran structures exhibit significant antioxidant properties. The presence of acetic acid in these compounds enhances their ability to scavenge free radicals, making them potential candidates for preventing oxidative stress-related diseases such as cancer and cardiovascular disorders. Studies have shown that derivatives of benzopyran can effectively reduce oxidative damage in cellular models .

Antimicrobial Properties

The compound has also been studied for its antimicrobial effects. In vitro studies demonstrate that acetic acid derivatives can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. This property suggests potential applications in developing new antibacterial agents or preservatives in food and pharmaceutical industries .

Anti-inflammatory Effects

Benzopyran derivatives have been investigated for their anti-inflammatory effects. Research has indicated that these compounds can modulate inflammatory pathways, potentially leading to therapeutic applications in treating chronic inflammatory diseases such as arthritis .

Agriculture

Pesticidal Applications

The acetic acid derivative has been explored for its efficacy as a pesticide. Its ability to disrupt the metabolic processes of pests makes it a candidate for developing eco-friendly pest control solutions. Studies have shown that formulations containing this compound can effectively reduce pest populations while being less harmful to beneficial insects .

Plant Growth Regulation

Research suggests that acetic acid derivatives can act as plant growth regulators. They may enhance seed germination, root development, and overall plant vigor. This application could be particularly beneficial in sustainable agriculture practices where chemical fertilizers are minimized .

Materials Science

Polymer Synthesis

Acetic acid derivatives are utilized in synthesizing various polymers due to their reactive functional groups. They can serve as monomers or cross-linking agents in producing biodegradable plastics and coatings. The incorporation of benzopyran structures into polymer matrices has been shown to improve mechanical properties and thermal stability .

Nanomaterials Development

Recent studies have investigated the use of acetic acid derivatives in the synthesis of nanomaterials. Their ability to stabilize nanoparticles during synthesis allows for the production of uniform and functionalized nanostructures, which have applications in electronics, catalysis, and drug delivery systems .

Case Studies

Mécanisme D'action

The mechanism of action of CGP-13143 involves its interaction with specific molecular targets and pathways. It is known to regulate insulin-like growth factor-1 homeostasis, which plays a crucial role in various physiological processes. CGP-13143 enhances neuroprotective effects and improves neurotrophic function in central nervous system diseases. The exact molecular targets and pathways involved in these effects are still under investigation, but they are believed to include interactions with specific receptors and signaling molecules .

Comparaison Avec Des Composés Similaires

Structural and Functional Group Variations

Key analogs and their distinguishing features are summarized below:

Physicochemical and Spectroscopic Properties

- Solubility: The target compound’s amino-oxo-acetic acid group increases polarity compared to lipophilic analogs like the benzyl/chloro-substituted chromen derivative . However, it is less polar than the pyrimidine-based analog (C₁₅H₁₅N₃O₄), which has additional methoxy and phenyl groups .

- Spectroscopy: FT-IR and FT-Raman studies on (4-Hydroxyphenyl)aminoacetic acid () reveal characteristic peaks for C=O (1680–1720 cm⁻¹) and N–H (3300–3500 cm⁻¹). The target compound’s methyl and benzopyran groups would shift these peaks slightly .

- Stability: The oxo group in the target compound may undergo hydrolysis under acidic/basic conditions, similar to phenylglyoxylic acid (). The amino group could stabilize intermediates via resonance .

Activité Biologique

Acetic acid, specifically the compound known as ((4-methyl-2-oxo-2H-1-benzopyran-6-yl)amino)oxo- , is a derivative of benzopyran that has garnered interest in various biological applications. This article delves into its biological activity, synthesizing findings from diverse research studies and data sources.

- Molecular Formula : C₁₃H₁₁N₃O₄

- CAS Registry Number : 15518-82-8

- Melting Point : 124 °C

Biological Activity

The biological activities of this compound can be categorized into several key areas:

1. Antioxidant Activity

Research indicates that derivatives of benzopyran exhibit significant antioxidant properties. These compounds can scavenge free radicals, thereby mitigating oxidative stress in biological systems. The presence of the acetic acid moiety enhances the solubility and bioavailability of the compound, making it a potential candidate for therapeutic applications in oxidative stress-related diseases.

2. Antimicrobial Properties

Studies have shown that benzopyran derivatives possess antimicrobial activity against various pathogens. For instance, a series of halogenated coumarin–chalcones were evaluated for their inhibitory effects on bacterial strains and demonstrated significant antimicrobial properties at certain concentrations . The structure–activity relationship (SAR) suggests that modifications to the benzopyran core can enhance efficacy against specific microbial targets.

3. Neuroprotective Effects

The compound has been investigated for its potential neuroprotective effects, particularly in models of neurodegenerative diseases like Alzheimer’s. Inhibitory activities against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), both implicated in Alzheimer’s pathology, have been reported . The ability to inhibit these enzymes suggests a mechanism through which this compound may exert protective effects on neuronal health.

4. Anti-inflammatory Activity

Inflammation plays a critical role in various chronic diseases. Compounds similar to acetic acid, ((4-methyl-2-oxo-2H-1-benzopyran-6-yl)amino)oxo-, have shown promise in reducing inflammatory markers in vitro and in vivo . This activity could be beneficial for conditions such as arthritis and other inflammatory disorders.

Data Table: Summary of Biological Activities

Case Study 1: Neuroprotection in Alzheimer’s Models

A study investigated the effects of acetylated benzopyran derivatives on neuronal cells subjected to oxidative stress. The results indicated that these compounds significantly reduced cell death and apoptosis markers compared to controls, highlighting their potential as neuroprotective agents against Alzheimer’s disease .

Case Study 2: Antimicrobial Efficacy

In another research effort, various benzopyran derivatives were screened for antimicrobial activity against Gram-positive and Gram-negative bacteria. Results showed that modifications to the benzopyran structure enhanced antibacterial potency, suggesting that acetic acid derivatives could be developed into effective antimicrobial agents .

Q & A

Q. Q1: What are the recommended synthetic routes for preparing acetic acid derivatives with benzopyran scaffolds, and how can reaction efficiency be optimized?

Methodological Answer: Synthesis of benzopyran-based acetic acid derivatives typically involves multi-step reactions, including cyclization, substitution, and functionalization. For example, coupling 4-methyl-2-oxo-2H-1-benzopyran-6-amine with oxo-acetic acid precursors can yield the target compound. Optimization can be achieved via Design of Experiments (DoE) to evaluate factors like temperature, solvent polarity, and catalyst loading . Techniques such as microwave-assisted synthesis may reduce reaction times and improve yields compared to conventional heating. Reaction progress should be monitored via HPLC or TLC , and intermediates characterized by NMR (¹H/¹³C) and mass spectrometry .

Q. Q2: How can structural ambiguities in the target compound be resolved, particularly regarding regiochemistry of the amino-oxo substituents?

Methodological Answer: Regiochemical confirmation requires a combination of X-ray crystallography (for unambiguous spatial assignment) and 2D NMR techniques (e.g., NOESY or HSQC) to correlate proton environments. Computational tools like density functional theory (DFT) can predict stable conformers and compare theoretical/experimental IR or NMR spectra to validate assignments . For example, the orientation of the 4-methyl group in the benzopyran ring can influence NOE interactions, detectable via NOESY .

Advanced Research Questions

Q. Q3: What computational strategies are effective for predicting the compound’s reactivity in novel reaction environments?

Methodological Answer: Quantum chemical reaction path searches (e.g., using Gaussian or ORCA) can map potential energy surfaces to identify transition states and intermediates . Machine learning models trained on analogous benzopyran derivatives (e.g., fluorobenzyl or chlorophenyl variants ) can predict regioselectivity in electrophilic substitutions. For solvent effects, COSMO-RS simulations model solvation free energies to optimize reaction media .

Q. Q4: How can contradictory data on the compound’s bioactivity (e.g., enzyme inhibition vs. activation) be systematically analyzed?

Methodological Answer: Contradictions may arise from assay conditions (e.g., pH, co-solvents) or target protein conformations. A meta-analysis framework should include:

- Dose-response curves under standardized conditions (e.g., fixed DMSO concentration).

- Molecular docking (AutoDock Vina, Schrödinger) to probe binding modes across protein isoforms.

- Kinetic assays (e.g., stopped-flow spectroscopy) to distinguish competitive vs. allosteric effects .

Cross-referencing with structurally similar compounds (e.g., 4-fluorophenyl or chlorobenzyl analogs ) can identify substituent-dependent trends.

Q. Q5: What advanced techniques are suitable for studying the compound’s interactions with biological macromolecules?

Methodological Answer:

- Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) quantifies binding affinity (KD) and stoichiometry.

- Cryo-EM or X-ray crystallography resolves binding poses in enzyme complexes.

- Fluorescence anisotropy tracks conformational changes in nucleic acids upon binding .

For dynamic interactions, molecular dynamics (MD) simulations (AMBER, GROMACS) model binding stability over time, validated by hydrogen-deuterium exchange mass spectrometry (HDX-MS) .

Methodological Guidance for Data Contradictions

Q. Q6: How should researchers address discrepancies in reported synthetic yields for this compound?

Methodological Answer:

- Reproduce reactions under documented conditions, ensuring reagent purity (e.g., ≥99% by HPLC ).

- Validate analytical methods : Cross-check yields via gravimetric analysis and quantitative NMR (qNMR) with internal standards (e.g., 1,3,5-trimethoxybenzene).

- Explore kinetic vs. thermodynamic control : Varying reaction times and temperatures may favor different pathways .

Q. Q7: What strategies resolve conflicting computational predictions vs. experimental results in reaction mechanism studies?

Methodological Answer:

- Hybrid QM/MM simulations integrate quantum mechanics for active sites and molecular mechanics for bulk environments.

- Isotopic labeling studies (e.g., ¹⁸O tracing in oxo groups) validate predicted intermediates.

- In situ spectroscopy (Raman or IR) monitors transient species during reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.